molecular formula C11H14FNO B7466339 3-fluoro-4-methyl-N-propan-2-ylbenzamide

3-fluoro-4-methyl-N-propan-2-ylbenzamide

Cat. No.: B7466339
M. Wt: 195.23 g/mol
InChI Key: YOJGHFIKVBALPL-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-N-propan-2-ylbenzamide is a benzamide derivative characterized by a fluorine atom at the 3-position and a methyl group at the 4-position on the benzene ring. The amide nitrogen is substituted with an isopropyl (propan-2-yl) group. This structure combines halogen and alkyl substituents, which may influence electronic, steric, and physicochemical properties.

Properties

IUPAC Name

3-fluoro-4-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-7(2)13-11(14)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJGHFIKVBALPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aromatic Ring Substituents

  • The 4-methyl group adds steric bulk and electron-donating properties, which may enhance lipophilicity .
  • N-(3-Fluoro-4-methylphenyl)-3-phenylpropanamide () : Shares the same benzene substituents (3-F, 4-CH₃) but has a phenyl group at the amide nitrogen. The absence of an isopropyl group reduces steric hindrance, likely increasing solubility compared to the target compound .
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () : Bromo and trifluoropropyl groups increase molecular weight and hydrophobicity. The 5-fluoro substituent may enhance metabolic stability, a feature shared with the 3-fluoro group in the target compound .

N-Substituents

  • In contrast, N-phenyl substituents (e.g., ) may engage in π-π stacking but reduce bioavailability due to higher planarity .

Data Table: Structural and Functional Comparison

Compound Name Aromatic Substituents N-Substituent Key Properties Potential Applications References
This compound 3-F, 4-CH₃ Isopropyl High lipophilicity, stable amide bond Drug candidates -
N-(3-Fluoro-4-methylphenyl)-3-phenylpropanamide 3-F, 4-CH₃ Phenyl Moderate solubility, planar structure Biochemical probes
4-Bromo-N-(2-chloro-6-fluorophenyl)-... 4-Br, 5-F Substituted phenyl High molecular weight, photostability Anticancer agents

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